Maleimide-NODA-GA

Descripción general

Descripción

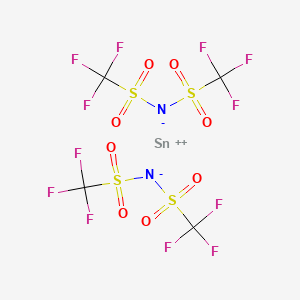

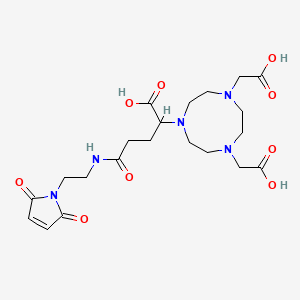

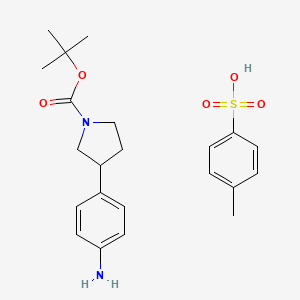

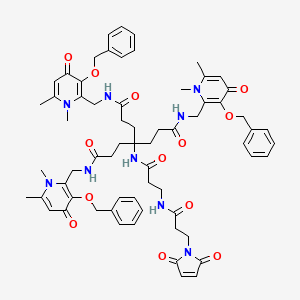

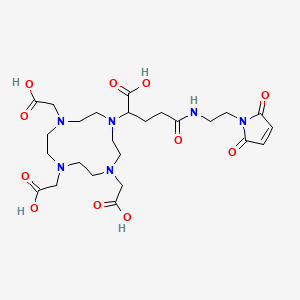

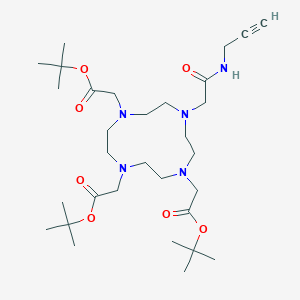

Maleimide-NODA-GA is a compound with the molecular formula C21H31N5O9 . It is also known by its synonyms, which include 2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid . It has a molecular weight of 497.5 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of maleimides with compounds like amines, phenols, and thiols . The reaction can also involve copolymerization with vinyl monomers like styrene and diallyl bisphenol A . The synthesis can also involve Diels–Alder reactions .Molecular Structure Analysis

The molecular structure of this compound includes a 1,4,7-triazonan-1-yl group and a 2,5-dioxopyrrol-1-yl group . The compound has a complex structure with a high degree of complexity, as computed by PubChem .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various side reactions. For instance, thiosuccinimide linkages formed during the conjugation of N-terminal cysteine peptides to maleimides are known to be less robust than once thought . This can result in the formation of a considerable amount of side products .Physical and Chemical Properties Analysis

This compound has several computed properties. It has a molecular weight of 497.5 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 12, and a rotatable bond count of 12 . It also has a topological polar surface area of 188 Ų .Aplicaciones Científicas De Investigación

Covalent Modification of Biomolecules

- Bioconjugation Strategies : Maleimides are used for the site-selective modification of proteins via thio-Michael addition and Diels-Alder reactions, aiding in the development of immunotoxins and antibody-drug conjugates for cancer therapies (Renault et al., 2018).

Radiopharmaceutical Syntheses

- Stable Linkage Development : Maleimide is used for linking thiol-bearing bioactive molecules to metal-complexing ligands in radiopharmaceutical syntheses. Alternative coupling strategies, like the phenyloxadiazolyl methylsulfone (PODS) method, aim to overcome the instability of maleimide linkages (Klika et al., 2021).

PET Imaging of Tumors

- Radiofluorination for PET Imaging : Maleimide-functionalized chelators are used in the rapid and simple radiofluorination of heat-sensitive compounds, facilitating PET imaging of tumors expressing specific markers (Lütje et al., 2014).

Advanced Drug Delivery Systems

- Liposome Modification : Maleimide modification of liposomes enhances drug delivery efficiency both in vitro and in vivo without increasing cytotoxicity. This modification improves the internalization and retention of drug-carrying liposomes in targeted cells (Li & Takeoka, 2013).

Protein Modification and Bioconjugation

- Peptide Conjugation : Maleimides facilitate the C-H alkenylation of tryptophan and tryptophan-containing peptides, enabling the synthesis of peptide conjugates with drugs and fluorescence probes (Peng et al., 2020).

Antimicrobial Applications

- Antifungal Activity : Certain maleimides demonstrate significant antifungal activity, making them potential candidates for developing new antifungal agents (Gayoso et al., 2006).

Polymer Synthesis

- High-Performance Polymers : Maleimides are used in the synthesis of high-performance polymers for applications in thermosets, self-healing systems, and click chemistry reactions (Dolci et al., 2016).

Cancer Treatment

- Targeted Antibody-Drug Conjugates : The development of next-generation maleimides enables the construction of stable, potent, and targeted antibody-drug conjugates for cancer treatment (Nunes et al., 2015).

Mecanismo De Acción

Target of Action

Maleimide-NODA-GA is primarily used for labeling peptides and antibodies . It specifically reacts with the sulfhydryl group of cysteine residues . This allows the compound to form stable bioconjugates while preserving the functionality and specificity of the biomolecules .

Mode of Action

The mode of action of this compound involves the formation of a covalent bond with the sulfhydryl group of cysteine residues . This reaction results in the labeling of peptides and antibodies, which can be used for various research and diagnostic applications .

Pharmacokinetics

The pharmacokinetics of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) properties, can be tailored by optimizing the size, charge, hydrophobicity, or targeting ligand of the bioconjugates . For instance, a study on a variant of a 68Ga-labeled probe showed rapid clearance of the probe via the renal route, which corresponded to low background signals in PET images .

Result of Action

The result of this compound’s action is the successful labeling of peptides and antibodies. This enables the visualization and tracking of these biomolecules in biological systems, which can be crucial in research and diagnostic applications. For example, a study demonstrated efficient delineation of a tumor using a 68Ga-labeled probe .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other reactive groups. It is recommended to handle the compound under dry conditions and avoid frequent dissolution and freeze-drying . The compound should be brought to room temperature slowly from the refrigerator before opening the container .

Safety and Hazards

Direcciones Futuras

The future directions for Maleimide-NODA-GA involve its potential use in medical imaging. For instance, a study has shown the feasibility of using a 68Ga-labeled tracer, which can covalently bind to albumin in vivo, for positron emission tomography (PET) imaging . This could potentially be used for blood pool, bleeding, and vascular permeability alteration diseases imaging in the clinic .

Análisis Bioquímico

Biochemical Properties

Maleimide-NODA-GA has a specific reactivity towards the SH group such as cysteine . This allows it to interact with proteins and peptides that contain this group. The interaction occurs through a Michael addition reaction, where the maleimide acts as the Michael acceptor and the thiolate, present in the cysteine, acts as the Michael donor .

Cellular Effects

The cellular effects of this compound are primarily related to its ability to label peptides and antibodies This labeling can influence various cellular processes, including cell signaling pathways and gene expression

Molecular Mechanism

The molecular mechanism of action of this compound involves its reaction with cysteine groups on proteins. This reaction is a type of Michael addition, where the maleimide acts as the Michael acceptor and the thiolate (from the cysteine) is the Michael donor . This reaction leads to the formation of a thiosuccinimide complex, which can undergo hydrolysis to form a stable succinamic acid thioether .

Temporal Effects in Laboratory Settings

It is known that the maleimide-thiol reaction is slowly reversible under certain conditions . Despite this, the maleimide moiety itself is relatively stable to degradation .

Dosage Effects in Animal Models

A study using a variant of a 68Ga-labeled probe developed with this compound for PET imaging demonstrated its safety and feasibility in immunocompetent mice and non-human primates .

Metabolic Pathways

Given its reactivity with cysteine, it may interact with metabolic pathways involving proteins and peptides that contain this amino acid .

Propiedades

IUPAC Name |

2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O9/c27-16(22-5-6-26-17(28)3-4-18(26)29)2-1-15(21(34)35)25-11-9-23(13-19(30)31)7-8-24(10-12-25)14-20(32)33/h3-4,15H,1-2,5-14H2,(H,22,27)(H,30,31)(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUXYJQNMNJVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN2C(=O)C=CC2=O)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B6297590.png)

![(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297600.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)